![molecular formula C13H14O2 B14332275 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane CAS No. 111653-78-2](/img/structure/B14332275.png)
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is an organic compound characterized by a cyclopropylidene group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane typically involves the reaction of a cyclopropylidene derivative with a phenyl-substituted 1,3-dioxolane precursor. Common synthetic routes include:
Grignard Reaction: The reaction of a cyclopropylidene Grignard reagent with a phenyl-substituted 1,3-dioxolane under anhydrous conditions.
Suzuki-Miyaura Coupling: The coupling of a cyclopropylidene boronic acid with a phenyl-substituted 1,3-dioxolane using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or Suzuki-Miyaura couplings, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylidene ketones, while reduction can produce cyclopropylidene alcohols.
Aplicaciones Científicas De Investigación
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
Phenylacetone: Contains a phenyl group attached to a ketone, similar in structure but different in reactivity.
Uniqueness
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is unique due to its combination of a cyclopropylidene group and a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
111653-78-2 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-[2-(cyclopropylidenemethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H14O2/c1-2-4-12(13-14-7-8-15-13)11(3-1)9-10-5-6-10/h1-4,9,13H,5-8H2 |
Clave InChI |
IAWJKJQVSSYLQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1=CC2=CC=CC=C2C3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



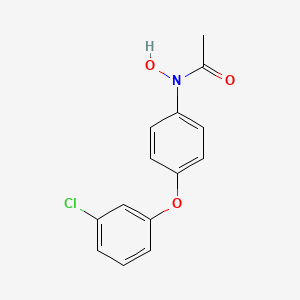
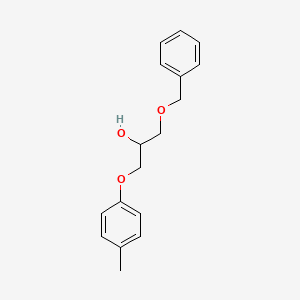
![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
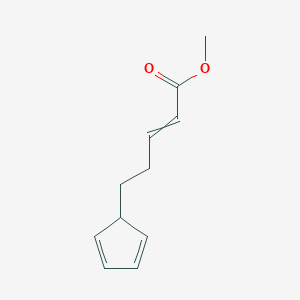
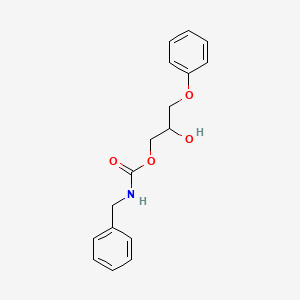
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
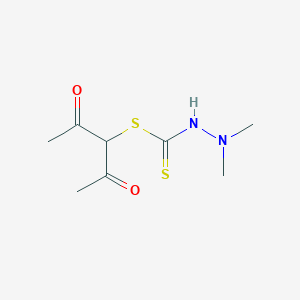
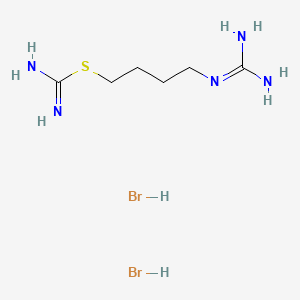
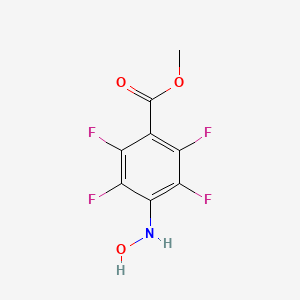
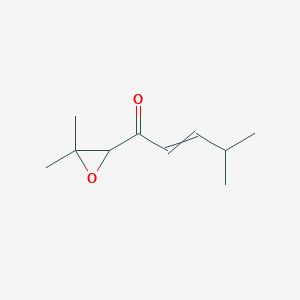
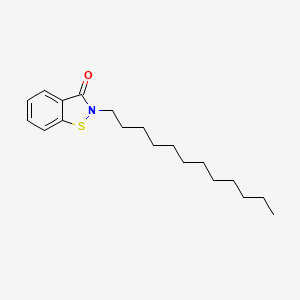
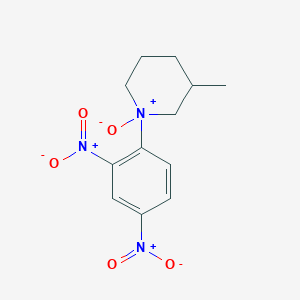
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
